molecular formula C17H25NO2 B5466555 N-cycloheptyl-4-isopropoxybenzamide

N-cycloheptyl-4-isopropoxybenzamide

Cat. No.: B5466555
M. Wt: 275.4 g/mol
InChI Key: HTHFTAQEGSNQMQ-UHFFFAOYSA-N
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Description

N-Cycloheptyl-4-isopropoxybenzamide is a synthetic benzamide derivative characterized by a cycloheptyl group attached to the amide nitrogen and an isopropoxy substituent at the para position of the benzene ring.

Properties

IUPAC Name

N-cycloheptyl-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-13(2)20-16-11-9-14(10-12-16)17(19)18-15-7-5-3-4-6-8-15/h9-13,15H,3-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHFTAQEGSNQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-cycloheptyl-4-isopropoxybenzamide with structurally or functionally related benzamide derivatives, focusing on substituent effects, pharmacological targets, and physicochemical properties.

Structural and Functional Analogues

4-IBP (4-(N-Benzylpiperidin-4-yl)-4-iodobenzamide) Substituents: Benzylpiperidine at the amide nitrogen, iodine at the para position. The benzylpiperidine moiety may confer higher selectivity for sigma-1 receptors . Pharmacological Relevance: 4-IBP is a sigma-1 receptor antagonist with demonstrated neuroprotective effects in preclinical models .

BD 1008 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide)

  • Substituents : Dichlorophenyl ethylamine core with a pyrrolidinyl group.
  • Key Differences : BD 1008 lacks the benzamide backbone but shares sigma receptor targeting. Its dichlorophenyl group enhances hydrophobic interactions, while the dihydrobromide salt improves aqueous solubility compared to the neutral benzamide structure of this compound .

Compound from (N-[trans-4-(3-Amino-3-oxopropyl)-4-phenylcyclohexyl]-N-cyclopropyl-4-[(2S)-1,1,1-trifluoro-2-hydroxypropan-2-yl]benzamide) Substituents: Cyclohexyl-phenyl group, cyclopropyl, and trifluoro-hydroxypropan moieties. The cyclohexyl-phenyl core may reduce conformational flexibility compared to the cycloheptyl group in the target compound, affecting receptor binding kinetics .

Physicochemical and Pharmacokinetic Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups LogP (Predicted) Potential Targets
This compound ~305.4 Cycloheptyl, isopropoxy ~3.5 Sigma receptors, enzymes
4-IBP ~438.3 Iodine, benzylpiperidine ~4.2 Sigma-1 receptor
BD 1008 ~543.2 Dichlorophenyl, pyrrolidinyl ~2.8 Sigma-2 receptor
Compound ~545.5 Trifluoro-hydroxypropan, cyclopropyl ~3.9 Kinases, GPCRs
  • Lipophilicity : The cycloheptyl group in the target compound increases LogP compared to BD 1008 but remains lower than 4-IBP due to the absence of iodine.
  • Solubility : BD 1008’s dihydrobromide salt enhances water solubility, whereas this compound may require formulation optimization for bioavailability .
  • Metabolic Stability : The trifluoro group in ’s compound likely extends half-life compared to the isopropoxy group, which is susceptible to oxidative metabolism .

Pharmacological Insights

  • Receptor Selectivity :

    • This compound’s cycloheptyl group may favor interactions with sigma-2 receptors, analogous to BD 1008’s dichlorophenyl selectivity .
    • The isopropoxy group’s electron-donating effects could modulate binding kinetics differently from 4-IBP’s electron-withdrawing iodine .

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